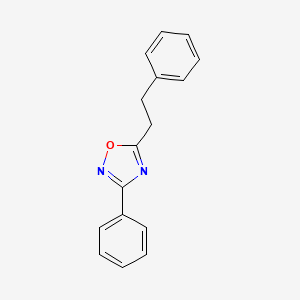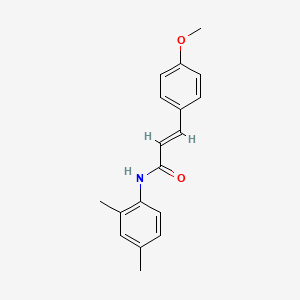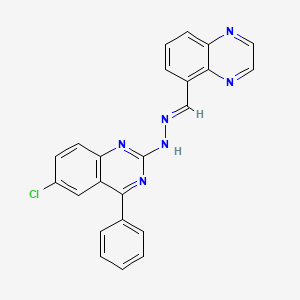
3-phenyl-5-(2-phenylethyl)-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-phenyl-5-(2-phenylethyl)-1,2,4-oxadiazole, commonly known as PEDOD, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. PEDOD belongs to the class of 1,2,4-oxadiazoles, which are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
作用機序
The exact mechanism of action of PEDOD is not fully understood, but several studies have suggested that it may exert its biological effects by modulating various signaling pathways. For example, PEDOD has been shown to inhibit the activity of the protein kinase B (AKT) pathway, which plays a crucial role in cell survival and proliferation. PEDOD has also been reported to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of antioxidant and anti-inflammatory genes.
Biochemical and Physiological Effects:
PEDOD has been shown to possess several biochemical and physiological effects, including antioxidant, anti-inflammatory, and anticancer properties. PEDOD has been reported to scavenge free radicals and reduce oxidative stress, which is a major contributor to various diseases, including cancer and neurodegenerative disorders. PEDOD has also been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in various tissues. Moreover, PEDOD has been reported to induce cell cycle arrest and apoptosis in cancer cells, leading to their death.
実験室実験の利点と制限
PEDOD has several advantages for lab experiments, including its ease of synthesis, high yield, and diverse biological activities. Moreover, PEDOD has been shown to exhibit low toxicity and high selectivity towards cancer cells, making it a promising candidate for anticancer therapy. However, there are also some limitations to using PEDOD in lab experiments, such as its poor solubility in water and limited stability under certain conditions. Moreover, further studies are needed to fully understand the mechanism of action and potential side effects of PEDOD.
将来の方向性
There are several future directions for the research on PEDOD, including its optimization for drug development, its combination with other drugs for synergistic effects, and its evaluation in preclinical and clinical trials. Moreover, further studies are needed to elucidate the mechanism of action of PEDOD and its potential side effects on normal cells and tissues. Additionally, the use of PEDOD as a chemical probe for studying various biological processes, such as cell signaling and gene expression, can also be explored.
合成法
PEDOD can be synthesized by the reaction of 2-phenylethylamine with phenylacetic acid in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then cyclized to form the oxadiazole ring using a condensing agent such as phosphorus oxychloride. The yield of PEDOD can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.
科学的研究の応用
PEDOD has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. Several studies have reported the anticancer activity of PEDOD against various cancer cell lines, including breast, lung, and colon cancer cells. PEDOD has also been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. Moreover, PEDOD has been reported to exhibit neuroprotective activity by reducing oxidative stress and inflammation in the brain.
特性
IUPAC Name |
3-phenyl-5-(2-phenylethyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O/c1-3-7-13(8-4-1)11-12-15-17-16(18-19-15)14-9-5-2-6-10-14/h1-10H,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSYBBVYQVLUDBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=NC(=NO2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Phenyl-5-(2-phenylethyl)-1,2,4-oxadiazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-[1-(4-nitrophenyl)ethylidene]-1-adamantanecarbohydrazide](/img/structure/B5767476.png)
![2-(4-fluorophenyl)-4-[4-(trifluoromethyl)benzylidene]-1,3-oxazol-5(4H)-one](/img/structure/B5767482.png)



![N,N-diethyl-4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B5767506.png)

![2-ethoxy-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5767519.png)




![5-(4-bromophenyl)-1,3-dimethyl-1,7,8,10-tetrahydro-2H-pyrimido[4',5':3,4]pyrrolo[2,1-c][1,4]oxazine-2,4(3H)-dione](/img/structure/B5767547.png)
![2-nitro-1-phenoxy-4-[(trifluoromethyl)sulfonyl]benzene](/img/structure/B5767569.png)